1-(5-Chloro-2-hydroxyphenyl)octan-1-one
Description
1-(5-Chloro-2-hydroxyphenyl)octan-1-one is an aromatic hydroxyketone characterized by a phenyl ring substituted with a hydroxyl (-OH) group at the 2-position and a chlorine atom at the 5-position, linked to an 8-carbon aliphatic ketone chain. Its molecular formula is C₁₄H₁₉ClO₂ (calculated molecular weight: 242.73 g/mol).
Properties
CAS No. |
52196-48-2 |
|---|---|
Molecular Formula |
C14H19ClO2 |
Molecular Weight |
254.75 g/mol |
IUPAC Name |
1-(5-chloro-2-hydroxyphenyl)octan-1-one |
InChI |
InChI=1S/C14H19ClO2/c1-2-3-4-5-6-7-13(16)12-10-11(15)8-9-14(12)17/h8-10,17H,2-7H2,1H3 |
InChI Key |
OCEZARKMSZFANJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(=O)C1=C(C=CC(=C1)Cl)O |
Canonical SMILES |
CCCCCCCC(=O)C1=C(C=CC(=C1)Cl)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences between 1-(5-Chloro-2-hydroxyphenyl)octan-1-one and related compounds:
Chain Length Effects
- Shorter Chains (C2–C4): Ethanone (C2) and butanedione (C4) analogs exhibit higher volatility and solubility in polar solvents due to reduced hydrophobic interactions.
- Longer Chains (C8–C9): The octanone (C8) and nonanone (C9) derivatives are more lipophilic, favoring interactions with lipid bilayers or hydrophobic matrices. However, experimental data on these compounds remain sparse .
Functional Group Modifications
Electronic and Steric Effects
- Chlorine vs. Other Halogens: Bromine-substituted analogs (e.g., 1-(5-Bromo-2-hydroxyphenyl) derivatives) may exhibit stronger electron-withdrawing effects, altering aromatic ring reactivity in electrophilic substitution reactions .
- Methoxy vs. Hydroxyl Groups: Methoxy-substituted compounds (e.g., 1-(5-Chloro-2-methoxyphenyl)propan-1-one) show reduced hydrogen-bonding capacity compared to hydroxylated analogs, impacting solubility and crystallinity .
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